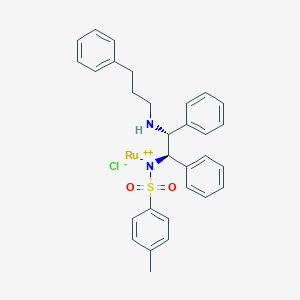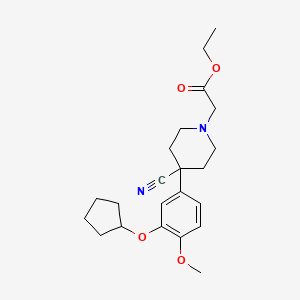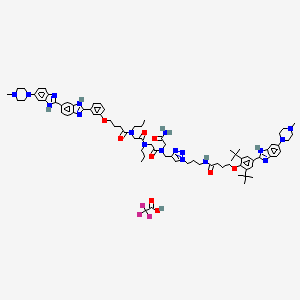
C30H31ClN2O2RuS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride is a complex organometallic compound featuring a ruthenium center
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride typically involves the coordination of ruthenium with the ligand (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium center. Common solvents used include dichloromethane or acetonitrile, and the reaction is often facilitated by heating and the presence of a chloride source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
- Oxidation : The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
- Reduction : Reduction reactions can occur, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Ligand substitution reactions are common, where the chloride ligand can be replaced by other anions or neutral ligands.
- Oxidation : Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Various anions (e.g., bromide, iodide) or neutral ligands (e.g., phosphines, amines).
- Oxidation : Oxidized ruthenium species.
- Reduction : Reduced ruthenium complexes.
- Substitution : New ruthenium complexes with different ligands.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique coordination environment allows for selective and efficient catalysis.
Biology and Medicine: In biological and medicinal research, ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride has shown potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry: In industry, this compound is used in the development of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance.
作用機序
The mechanism of action of ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on these biomolecules, leading to the disruption of their normal function. This interaction can induce apoptosis in cancer cells, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds:
- Ruthenium(II) tris(bipyridine) chloride
- Ruthenium(II) pentamethylcyclopentadienyl chloride
- Ruthenium(II) carbonyl chloride
Uniqueness: What sets ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride apart from similar compounds is its specific ligand environment, which provides unique electronic and steric properties. These properties enhance its catalytic activity and selectivity, as well as its potential as a therapeutic agent.
特性
分子式 |
C30H31ClN2O2RuS |
|---|---|
分子量 |
620.2 g/mol |
IUPAC名 |
[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |
InChIキー |
MDABGVLQRDDWLY-SEILFYAJSA-M |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)
![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
